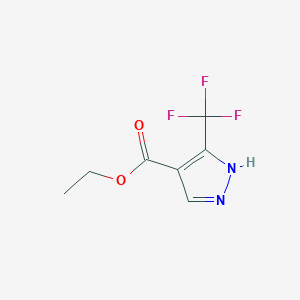
4-叠氮基四氟苯胺
描述
4-Azidotetrafluoroaniline is a chemical compound with the molecular formula C6H2F4N4 . It is also known by other names such as 4-Azido-2,3,5,6-tetrafluoro-benzenamine .
Synthesis Analysis
4-Azidotetrafluoroaniline was synthesized in 65−73% yield by two different methods employing a stable carbamate intermediate . The first method trapped the intermediate isocyanate generated via a modified Curtius rearrangement with 2-methyl-2-propanol or 2-(trimethylsilyl)ethanol to form the stable carbamates . In the second path, 4-Azidotetrafluoroaniline was synthesized in five steps from pentafluoronitrobenzene .Molecular Structure Analysis
The molecular structure of 4-Azidotetrafluoroaniline consists of 6 carbon atoms, 2 hydrogen atoms, 4 fluorine atoms, and 4 nitrogen atoms . The exact mass of the molecule is 206.02155873 g/mol .Chemical Reactions Analysis
The synthesis of 4-Azidotetrafluoroaniline involves several chemical reactions, including a modified Curtius rearrangement and the formation of a stable carbamate intermediate . Upon irradiation with 254 nm light, 4-Azidotetrafluoroaniline forms a singlet nitrene, indicating its potential use in photoaffinity labeling .Physical And Chemical Properties Analysis
4-Azidotetrafluoroaniline has a molecular weight of 206.10 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . Its topological polar surface area is 40.4 Ų .科学研究应用
Photoaffinity Labeling
4-Azidotetrafluoroaniline: is used in photoaffinity labeling, a method to study biological molecules in their native state . This technique involves covalently attaching a photoactivatable group to a biomolecule, which can then be cross-linked to a target molecule when exposed to light. The azido group in 4-Azidotetrafluoroaniline acts as the photoactivatable moiety, making it a valuable tool for probing molecular interactions within cells.
Synthesis of Heterocycles
The azido group in 4-Azidotetrafluoroaniline is a versatile functional group in organic synthesis, particularly in the construction of heterocycles . Heterocycles are rings containing at least one atom other than carbon and are essential components of many pharmaceuticals and agrochemicals. The azido group can participate in various cycloaddition reactions, leading to the formation of five- or six-membered rings with one or more heteroatoms.
Fluorinated Building Blocks
In material science, 4-Azidotetrafluoroaniline serves as a precursor to fluorinated building blocks . These blocks are used to create polymers with enhanced properties such as thermal stability, chemical resistance, and dielectric strength. The tetrafluoroaniline moiety imparts high electronegativity and lipophobicity, which are desirable traits in advanced materials.
Organic Synthesis
4-Azidotetrafluoroaniline: is employed in organic synthesis to introduce azido and fluoro groups into molecules . These functional groups are pivotal in creating compounds with specific reactivity patterns or biological activities. The azido group, in particular, can be transformed into a variety of other functional groups, providing a pathway to a wide range of chemical structures.
Electron Attachment Studies
The compound is used in electron attachment studies to understand the behavior of electrons in the presence of fluorinated compounds . These studies are crucial for developing new materials for electronics and photonics, where control over electron flow is essential.
Chemical Probes
4-Azidotetrafluoroaniline: can act as a chemical probe in analytical chemistry . It can be used to tag or modify other compounds, allowing for their detection and quantification in complex mixtures. This is particularly useful in the development of new diagnostic methods or in environmental monitoring.
作用机制
Mode of Action
The compound interacts with its protein and peptide targets through a process known as photoaffinity labeling . This involves the use of light to create a covalent bond between the 4-Azidotetrafluoroaniline molecule and its target. This interaction can result in changes to the target’s function, potentially influencing biological processes in which the target is involved .
Result of Action
The molecular and cellular effects of 4-Azidotetrafluoroaniline’s action are largely dependent on the specific proteins and peptides it modifies. As a photoaffinity probe, it can help reveal the structure and function of these targets . This can provide valuable insights into their roles in various biological processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Azidotetrafluoroaniline. Factors such as temperature, pH, and the presence of other molecules can affect its ability to interact with its targets and exert its effects . Understanding these influences is crucial for optimizing the use of this compound in research and potential therapeutic applications.
属性
IUPAC Name |
4-azido-2,3,5,6-tetrafluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F4N4/c7-1-3(9)6(13-14-12)4(10)2(8)5(1)11/h11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTIIUJTWGUHFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393094 | |
| Record name | 4-AZIDOTETRAFLUOROANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
294187-78-3 | |
| Record name | 4-AZIDOTETRAFLUOROANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 4-Azidotetrafluoroaniline (1) is presented as a new photoaffinity reagent. [] Photoaffinity reagents are crucial tools in chemical biology for identifying and characterizing protein-ligand interactions. These compounds incorporate a photoreactive group, like the azide in 4-azidotetrafluoroaniline, that becomes highly reactive upon exposure to specific wavelengths of light. This reactivity allows the reagent to form covalent bonds with nearby molecules, effectively "trapping" interacting partners, even transient ones, for further analysis.
A: The study demonstrated that upon irradiation with 254 nm light, 4-azidotetrafluoroaniline predominantly generates a singlet nitrene. [] This highly reactive intermediate can then undergo various reactions, including insertion into C-H bonds. The formation of cyclohexylamine as one of the primary photolysis products in cyclohexane provides evidence for this C-H insertion pathway and supports the singlet nitrene mechanism. [] This reactivity profile makes 4-azidotetrafluoroaniline a valuable tool for probing protein interactions. By incorporating it into a biological system and exposing it to UV light, researchers can covalently link the reagent to its binding partners, facilitating their identification and characterization.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




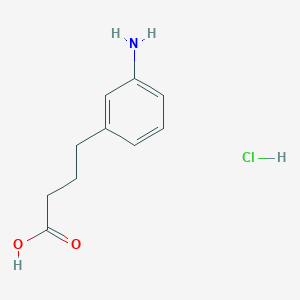
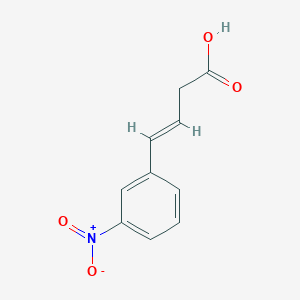
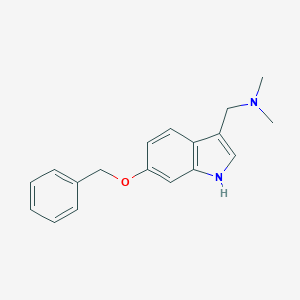
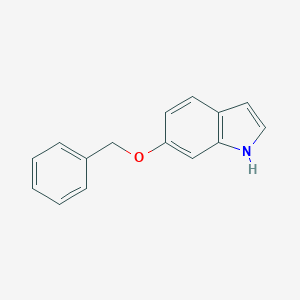

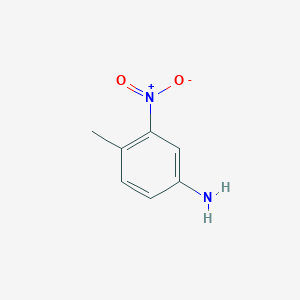
![2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15665.png)
